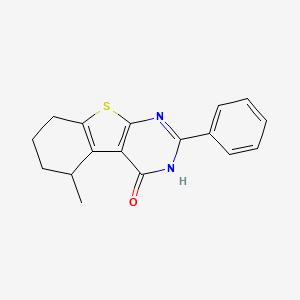

5,6,7,8-Tetrahydro-5-methyl-2-phenyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (1R,2R,3S,5R)-(-)-2,3-Pinanediol beinhaltet typischerweise die Reduktion von Pinen-Derivaten. Eine gängige Methode ist die katalytische Hydrierung von Pinenoxid in Gegenwart eines geeigneten Katalysators wie Palladium auf Kohlenstoff (Pd/C) unter milden Bedingungen. Die Reaktion wird in einem organischen Lösungsmittel wie Ethanol oder Methanol bei Raumtemperatur durchgeführt.

Industrielle Produktionsmethoden

Im industriellen Maßstab kann die Produktion von (1R,2R,3S,5R)-(-)-2,3-Pinanediol durch denselben katalytischen Hydrierungsprozess erfolgen, jedoch in größeren Reaktoren mit kontinuierlichen Fließsystemen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Verwendung von Hochdruckhydrierungsanlagen ermöglicht eine effiziente Umwandlung von Pinenoxid in das gewünschte Diol.

Eigenschaften

CAS-Nummer |

95211-72-6 |

|---|---|

Molekularformel |

C17H16N2OS |

Molekulargewicht |

296.4 g/mol |

IUPAC-Name |

5-methyl-2-phenyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C17H16N2OS/c1-10-6-5-9-12-13(10)14-16(20)18-15(19-17(14)21-12)11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9H2,1H3,(H,18,19,20) |

InChI-Schlüssel |

ZELLKRVVJBJHGA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCCC2=C1C3=C(S2)N=C(NC3=O)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3S,5R)-(-)-2,3-pinanediol typically involves the reduction of pinene derivatives. One common method is the catalytic hydrogenation of pinene oxide in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction is carried out in an organic solvent like ethanol or methanol at room temperature .

Industrial Production Methods

On an industrial scale, the production of (1R,2R,3S,5R)-(-)-2,3-pinanediol can be achieved through the same catalytic hydrogenation process but in larger reactors with continuous flow systems to ensure consistent quality and yield. The use of high-pressure hydrogenation equipment allows for efficient conversion of pinene oxide to the desired diol .

Analyse Chemischer Reaktionen

Arten von Reaktionen

(1R,2R,3S,5R)-(-)-2,3-Pinanediol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Weitere Reduktion kann zur Bildung von Alkoholen führen.

Substitution: Es kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen Hydroxylgruppen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3) unter sauren Bedingungen.

Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig als Reduktionsmittel verwendet.

Substitution: Reagenzien wie Thionylchlorid (SOCl2) oder Phosphortribromid (PBr3) werden für Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Pinanon oder Pinal.

Reduktion: Bildung von Pinanol.

Substitution: Bildung von Pinanylhalogeniden.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (1R,2R,3S,5R)-(-)-2,3-Pinanediol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, hauptsächlich durch seine Hydroxylgruppen. Diese Wechselwirkungen können zur Bildung von Wasserstoffbrückenbindungen und anderen nicht-kovalenten Wechselwirkungen führen, wodurch die Aktivität von Enzymen und anderen Proteinen beeinflusst wird. Die beteiligten Wege umfassen oft die Modulation der Enzymaktivität und die Stabilisierung von Übergangszuständen in chemischen Reaktionen.

Wirkmechanismus

The mechanism of action of (1R,2R,3S,5R)-(-)-2,3-pinanediol involves its interaction with specific molecular targets, primarily through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the activity of enzymes and other proteins. The pathways involved often include the modulation of enzymatic activity and the stabilization of transition states in chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(1S,2S,3R,5S)-(+)-2,3-Pinanediol: Ein Stereoisomer mit ähnlichen chemischen Eigenschaften, aber unterschiedlicher optischer Drehung.

Pinenoxid: Ein Vorläufer bei der Synthese von (1R,2R,3S,5R)-(-)-2,3-Pinanediol.

Pinanon: Ein Oxidationsprodukt von (1R,2R,3S,5R)-(-)-2,3-Pinanediol.

Einzigartigkeit

(1R,2R,3S,5R)-(-)-2,3-Pinanediol ist aufgrund seiner spezifischen Stereochemie einzigartig, die ihm besondere physikalische und chemische Eigenschaften verleiht. Seine vier chiralen Zentren machen es zu einer wertvollen Verbindung in der asymmetrischen Synthese und chiralen Trennverfahren .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.